2-Amino[1,1'-azobisnaphthalene]
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Overview
Description
2-Amino[1,1’-azobisnaphthalene] is an organic compound with the molecular formula C20H15N3 It is a derivative of naphthalene, characterized by the presence of an amino group and an azo linkage between two naphthalene units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino[1,1’-azobisnaphthalene] typically involves the diazotization of 2-naphthylamine followed by azo coupling with another molecule of 2-naphthylamine. The reaction conditions generally include:
Diazotization: 2-naphthylamine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with another molecule of 2-naphthylamine in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of 2-Amino[1,1’-azobisnaphthalene] follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
2-Amino[1,1’-azobisnaphthalene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo linkage can yield the corresponding hydrazo compound.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides in the presence of a base, while sulfonation typically involves sulfuric acid or chlorosulfonic acid.
Major Products
Oxidation: Quinones derived from the naphthalene units.
Reduction: Hydrazo compounds.
Substitution: Acylated or sulfonated derivatives of 2-Amino[1,1’-azobisnaphthalene].
Scientific Research Applications
2-Amino[1,1’-azobisnaphthalene] has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments due to its azo linkage.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and non-linear optical materials.
Mechanism of Action
The mechanism of action of 2-Amino[1,1’-azobisnaphthalene] involves its interaction with molecular targets through its amino and azo functional groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2-Aminonaphthalene: A simpler analog with a single naphthalene unit.
1,1’-Azobisnaphthalene: Lacks the amino group but contains the azo linkage.
2-Aminoazobenzene: Contains an azo linkage between a benzene and a naphthalene unit.
Uniqueness
2-Amino[1,1’-azobisnaphthalene] is unique due to the presence of both an amino group and an azo linkage between two naphthalene units
Properties
CAS No. |
59823-87-9 |
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Molecular Formula |
C20H15N3 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-(naphthalen-1-yldiazenyl)naphthalen-2-amine |
InChI |
InChI=1S/C20H15N3/c21-18-13-12-15-7-2-4-10-17(15)20(18)23-22-19-11-5-8-14-6-1-3-9-16(14)19/h1-13H,21H2 |
InChI Key |
STPJPLTUXYKPEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C=CC4=CC=CC=C43)N |
Origin of Product |
United States |
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